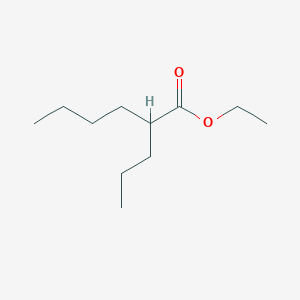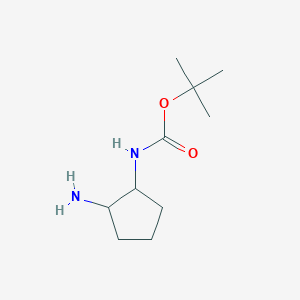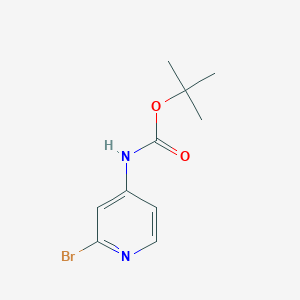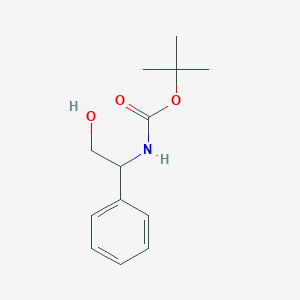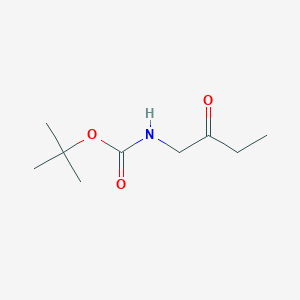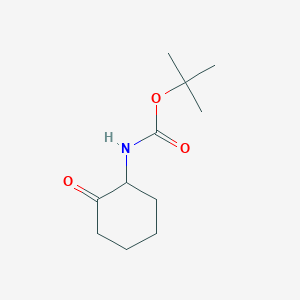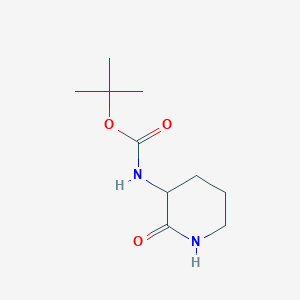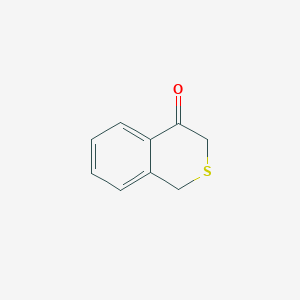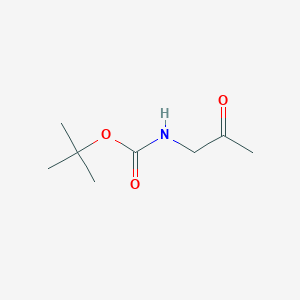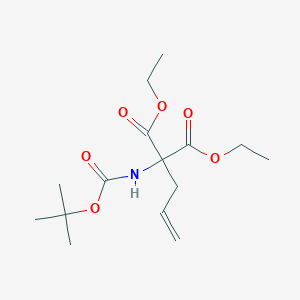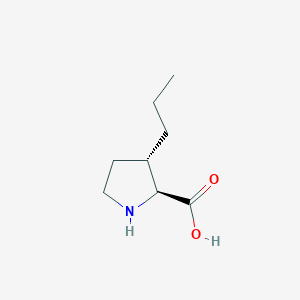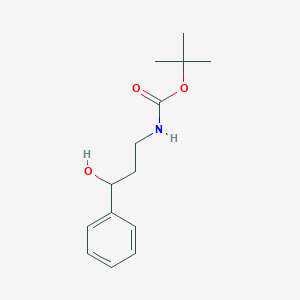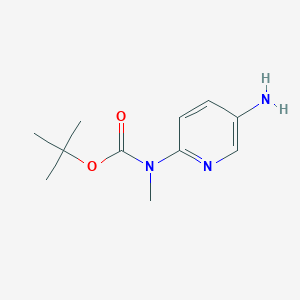
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate
Vue d'ensemble
Description
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is particularly significant in the pharmaceutical industry, where it can be used in the creation of drugs such as omisertinib (AZD9291), which is an important treatment option for certain types of cancer .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be complex and involves multiple steps. For instance, the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, was achieved through acylation, nucleophilic substitution, and reduction from commercially available starting materials, with an optimized total yield of 81% . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, which was performed in several steps, including esterification, Boc protection, and Corey-Fuchs reaction, with an overall yield of 30-41% . These methods demonstrate the versatility and adaptability of synthetic strategies to produce tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group, which can influence the steric and electronic properties of the molecule. The presence of the amino group in the pyridine ring of tert-butyl (5-aminopyridin-2-yl)(methyl)carbamate suggests potential for hydrogen bonding and interaction with biological targets .
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical reactions, including hydrolysis, which can be used to deprotect the amine functionality, yielding corresponding amino alcohols or other functionalized compounds . The versatility of these reactions allows for the synthesis of a wide range of derivatives, which can be further utilized in the development of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. For example, the tert-butyl group can enhance the lipophilicity of the molecule, which is an important consideration in drug design. The synthesis of 2-amino-5-tert-butylpyridine, a related compound, has shown improved physicochemical properties over its analogs, which is beneficial for drug-like properties . Additionally, the use of NMR and mass spectroscopy in characterizing these compounds provides detailed information about their structure and purity .
Applications De Recherche Scientifique
Synthetic Applications and Chemical Studies
Intermediate for Biologically Active Compounds : tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), demonstrating the role of this chemical in pharmaceutical synthesis (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Synthesis of Heterocyclic Compounds : A new synthetic route was explored for substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine, indicating the utility of tert-butyl carbamate derivatives in the preparation of complex heterocycles (J. Bakke, H. S. Gautun, Harald Svensen, 2003).
Crystal Structure Studies : The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives highlighted the importance of tert-butyl carbamates in crystallography and materials science (P. Baillargeon, T. Rahem, Édouard Caron-Duval, J. Tremblay, Cloé Fortin, Étienne Blais, Victor Fan, D. Fortin, Y. Dory, 2017).
Hydrogen Bonding and Molecular Structure : Research on carbamate derivatives revealed an interplay of strong and weak hydrogen bonds, providing insights into the molecular architecture and potential applications in designing new materials (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).
Biological and Medicinal Chemistry Research
Antifungal Properties : Studies on Schiff bases derived from tert-butyl carbamates explored their electronic structure and biological activities, highlighting potential applications in medicinal chemistry for developing antifungal agents (A. Carreño, M. Gacitúa, D. Páez‐Hernández, R. Polanco, M. Preite, J. Fuentes, G. Mora, I. Chávez, R. Arratia-Pérez, 2015).
Catalytic Applications : tert-Butyl carbamate derivatives have been employed in catalysis, demonstrating their versatility in synthetic chemistry and potential for creating new catalytic processes (S. Deeken, S. Proch, Eugenio Casini, H. Braun, Christian Mechtler, C. Marschner, G. Motz, R. Kempe, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
tert-butyl N-(5-aminopyridin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFFIXIFUOXXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617265 | |
| Record name | tert-Butyl (5-aminopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate | |
CAS RN |
1039055-46-3 | |
| Record name | 1,1-Dimethylethyl N-(5-amino-2-pyridinyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1039055-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (5-aminopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

